N-(3-Chlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
Molecular Formula |
C22H17ClN4O2S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17ClN4O2S/c23-16-5-4-6-17(13-16)24-20(29)14-30-22-26-25-21(15-9-11-19(28)12-10-15)27(22)18-7-2-1-3-8-18/h1-13,28H,14H2,(H,24,29) |
InChI Key |
CVJSYKFOAHXUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions between hydrazine derivatives and carbonyl-containing substrates. For the target compound, 5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-amine serves as a critical intermediate. This intermediate is formed by reacting 4-hydroxyphenylhydrazine with phenyl isocyanate under reflux in ethanol, followed by cyclization with cyanogen bromide to yield the triazole amine.
Reaction Conditions :
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Catalyst: Triethylamine or acetic acid
The regioselectivity of the triazole ring formation is influenced by electron-withdrawing groups on the phenyl rings, which direct cyclization to the 1,2,4-position rather than the 1,3,4-isomer.
Functionalization of the Triazole Thiol Precursor
Introduction of the thioether group at position 3 of the triazole requires prior synthesis of 5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This is achieved by treating the triazole amine with Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene, converting the amine to a thiol.
Key Observations :
-
Thiolation efficiency: >85% (monitored by TLC)
-
Side products: <5% disulfide formation (mitigated by inert atmosphere)
Thioether Linkage Formation
Alkylation of Triazole Thiol with Chloroacetamide
The thioether bond is formed via nucleophilic substitution between the triazole thiol and 2-chloro-N-(3-chlorophenyl)acetamide. The reaction proceeds in acetone or DMF using potassium carbonate as a base.
Synthetic Protocol :
-
Dissolve 5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 equiv) and 2-chloro-N-(3-chlorophenyl)acetamide (1.2 equiv) in DMF.
-
Add K₂CO₃ (2 equiv) and stir at 60°C for 12 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 68–72%
Purity : >95% (HPLC)
Alternative Routes Using Thiophiles
In cases where chloroacetamide derivatives are unstable, Michael addition with acrylamides or thiol-ene click chemistry may be employed. However, these methods show lower yields (~50%) due to competing polymerization.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.32 (s, 1H, triazole-H), 7.65–7.12 (m, 12H, aromatic), 4.12 (s, 2H, SCH₂CO).
-
¹³C NMR : δ 169.8 (C=O), 158.3 (C-OH), 147.2 (triazole-C), 133.1–115.4 (aromatic-C).
Infrared Spectroscopy (IR) :
Mass Spectrometry :
Purity and Stability Assessment
HPLC Conditions :
-
Column: C18 reverse-phase
-
Mobile phase: Acetonitrile/water (70:30)
-
Retention time: 6.8 minutes
Stability :
-
Degradation <5% after 6 months at −20°C.
Optimization and Challenges
Regioselectivity in Triazole Formation
Competing pathways during cyclocondensation may yield 1,3,4-triazole isomers. Employing microwave-assisted synthesis (100°C, 30 minutes) enhances regioselectivity to >90% 1,2,4-isomer.
Protecting Group Strategies
The 4-hydroxyphenyl group necessitates protection during thiolation. Benzyl ether protection (using BnCl/K₂CO₃) and subsequent deprotection (H₂/Pd-C) achieve 85% recovery of the hydroxyl group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation (K₂CO₃) | 72 | 95 | High reproducibility |
| Microwave cyclization | 78 | 97 | Reduced reaction time |
| Thiol-ene click | 50 | 88 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can undergo reduction to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Recent studies have highlighted the compound's potential as a biological agent with various pharmacological activities:
- Anticancer Activity : Research indicates that compounds similar to N-(3-Chlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer .
- Antimicrobial Properties : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies employing dilution methods have confirmed its antibacterial activity, suggesting potential applications in treating infections resistant to conventional antibiotics .
- Anti-inflammatory Potential : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases .
Case Study 1: Anticancer Screening
A study evaluated the anticancer effects of this compound against the MCF7 breast cancer cell line using the Sulforhodamine B assay. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested for their antimicrobial properties against a range of bacterial strains. The results showed that certain derivatives had enhanced activity compared to existing antibiotics, indicating their potential use in clinical settings for infection control.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Findings from Comparative Studies
Electronic and Steric Effects
- Chlorine vs. Nitro Groups : The 3-chlorophenyl group in the target compound enhances lipophilicity compared to the electron-withdrawing nitro group in the N-(3-nitrophenyl) derivative (). This difference influences solubility and receptor binding kinetics .
- Hydroxyl vs. Pyridinyl: The 4-hydroxyphenyl group in the target compound acts as a hydrogen-bond donor, contrasting with the pyridinyl group in VUAA1, which facilitates cation-π interactions in ion channel activation (e.g., insect Orco receptors) .
Physicochemical Properties
- Morpholinoethyl vs. Chlorophenyl: The morpholinoethyl group in increases aqueous solubility due to its tertiary amine, whereas the 3-chlorophenyl group in the target compound reduces solubility but enhances membrane permeability .
- Bromine Substituents : Bromine in derivatives improves electrophilic reactivity, making these compounds suitable for covalent binding in NLO applications .
Biological Activity
N-(3-Chlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and antioxidant activities.
Structural Overview
The compound features several functional groups:
- 1,2,4-Triazole ring : Known for various biological activities, including anticancer properties.
- Thioacetamide moiety : Enhances the compound's reactivity and biological interactions.
- Chlorophenyl and hydroxyphenyl groups : These contribute to the compound's overall biological efficacy.
1. Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer effects. For instance:
- Cytotoxicity : this compound has demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The presence of the triazole ring is crucial for this activity, as it has been shown to induce apoptosis in cancer cells through multiple mechanisms .
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Inhibition of Pro-inflammatory Markers : It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory conditions .
3. Antioxidant Activity
The hydroxyphenyl group within the structure may contribute to antioxidant activity:
- Reactive Oxygen Species (ROS) Scavenging : The compound has shown potential in reducing oxidative stress by scavenging ROS, which is beneficial in preventing cellular damage associated with various diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison can be made with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Hydroxyphenyl)-2-thioacetamide | Hydroxy group and thioamide | Anticancer properties |
| 5-(4-Chlorophenyl)-1,2,4-thiadiazole | Thiadiazole ring | Anticancer activity against various cell lines |
| 1-(3-Chlorophenyl)-5-substituted triazoles | Triazole ring with various substitutions | Antimicrobial and anticancer activities |
These comparisons highlight the unique combination of triazole and thioamide functionalities in this compound that may enhance its biological efficacy compared to others in its class .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds for their biological activities:
- Study on Triazole Derivatives : A study found that triazole derivatives exhibited significant anticancer activity by inducing apoptosis in cancer cell lines through mitochondrial pathways .
- Anti-inflammatory Mechanisms : Another research highlighted that derivatives similar to N-(3-Chlorophenyl)-2-thioacetamide effectively inhibited COX enzymes and reduced levels of inflammatory mediators in vitro .
These studies collectively underscore the therapeutic potential of compounds featuring the 1,2,4-triazole moiety.
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogues
| Compound ID | Target Organism | Activity (MIC/IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Analog A (4-hydroxyphenyl) | Candida albicans | 8 µg/mL | Triazole + hydroxyphenyl | |
| Analog B (pyridinyl) | Escherichia coli | >64 µg/mL | Triazole + pyridine | |
| Analog C (sulfone) | Staphylococcus aureus | Inactive | Triazole + sulfone |
Q. Table 2: Recommended Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Triazole Cyclization | Hydrazine hydrate, 80°C, 6 hrs | Use anhydrous DMF to prevent hydrolysis | |
| Thioether Formation | K₂CO₃, DMF, 60°C, 4 hrs | Maintain N₂ atmosphere to avoid oxidation | |
| Amide Coupling | EDC/HOBt, RT, 12 hrs | Pre-activate carboxylic acid for 30 mins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
